molecular formula C5H7N3O2 B139676 Methyl 1-amino-1H-pyrazole-5-carboxylate CAS No. 150017-55-3

Methyl 1-amino-1H-pyrazole-5-carboxylate

Cat. No.: B139676
CAS No.: 150017-55-3
M. Wt: 141.13 g/mol
InChI Key: HKQBTJJNDYVNMD-UHFFFAOYSA-N
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Description

Methyl 1-amino-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-amino-1H-pyrazole-5-carboxylate, and what factors influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with pyrazole ring formation via condensation (e.g., using ethyl acetoacetate under basic conditions like K₂CO₃ in DMF). Subsequent amination introduces the amino group via nucleophilic substitution (e.g., NaH or NH₃). Yield optimization depends on temperature (60–80°C), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd for coupling). Purity is achieved via column chromatography or recrystallization .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C spectra confirm proton environments and carbon frameworks (e.g., methyl ester at δ ~3.8 ppm).
  • IR : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.
  • X-ray crystallography : SHELX programs refine 3D structures, revealing hydrogen-bonding patterns critical for stability .

Q. What are the key structural features influencing the biological activity of Methyl 1-amino-1H-pyrazole derivatives?

  • Methodological Answer : Bioactivity correlates with substituent positions:

Substituent PositionFunctional GroupObserved Effect
1 (amino)–NH₂Enhances antimicrobial activity via solubility and target binding .
5 (methyl carboxylate)–COOCH₃Modulates lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodological Answer :

  • Temperature : Lowering to 40–60°C reduces decomposition.
  • Catalysts : Pd(OAc)₂ improves coupling efficiency in arylations.
  • Solvents : DMF/THF minimizes byproducts. Continuous flow reactors enhance scalability .

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Standardized assays : Replicate studies under identical conditions (e.g., pH, cell lines).
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ) with activity trends.
  • Crystallography : Resolve binding modes to explain potency variations .

Q. How do computational methods predict reactivity and stability in synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Predict intermediate stability to guide reagent selection.
  • Retrosynthetic AI : Template_relevance models propose feasible routes, reducing trial-and-error .

Q. What challenges arise in multi-step syntheses, and how are they addressed?

  • Methodological Answer :

  • Intermediate instability : Use protecting groups (e.g., Boc for –NH₂).
  • Regioselectivity : Stepwise purification via flash chromatography.
  • Degradation-prone steps : Microwave-assisted synthesis accelerates kinetics .

Properties

CAS No.

150017-55-3

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

methyl 2-aminopyrazole-3-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-7-8(4)6/h2-3H,6H2,1H3

InChI Key

HKQBTJJNDYVNMD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=NN1N

Canonical SMILES

COC(=O)C1=CC=NN1N

Origin of Product

United States

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